molecular formula C11H13ClN2O4 B3954906 4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzamide

4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzamide

Cat. No. B3954906
M. Wt: 272.68 g/mol
InChI Key: LGSSWAVKQJFAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been widely studied for its potential applications in various scientific research fields due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzamide is not fully understood yet. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and neurological pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which play a key role in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in animal models. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been found to decrease the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzamide is its potential use as a therapeutic agent in various diseases. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the treatment of inflammatory and pain-related disorders. Moreover, this compound has been shown to improve cognitive function and memory, making it a potential therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is its poor solubility in water, which can make it difficult to administer this compound in animal models. Moreover, the mechanism of action of this compound is not fully understood yet, which can limit its potential use as a therapeutic agent.

Future Directions

There are several future directions for research on 4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzamide. One of the major directions is to investigate the mechanism of action of this compound in more detail, in order to identify its molecular targets and pathways. This can help in the development of more effective therapeutic agents based on this compound. Moreover, future research can focus on the development of novel formulations and delivery methods for this compound, in order to improve its solubility and bioavailability. Additionally, further studies can investigate the potential use of this compound in other diseases such as cancer and neurological disorders.

Scientific Research Applications

4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzamide has been extensively studied for its potential applications in various scientific research fields. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been investigated for its potential use as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

4-chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-7(6-18-2)13-11(15)8-3-4-9(12)10(5-8)14(16)17/h3-5,7H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSSWAVKQJFAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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